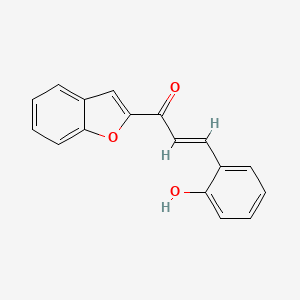![molecular formula C5H12O B1166856 10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione CAS No. 103106-22-5](/img/structure/B1166856.png)
10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione is a natural product found in Streptomyces antimycoticus, Streptomyces aculeolatus, and Streptomyces with data available.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
- The compound 10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione has been studied for its crystal structure and hydrogen bonding properties. This research is crucial for understanding the molecular configuration and interactions within the compound (da Silva et al., 2011).
Synthesis Methods
- Various synthesis methods for related compounds have been explored, such as regioselective synthesis from uracil derivatives and reactions of 1,5-diketones. These methods contribute to understanding the chemical pathways and potential modifications of the compound for different applications (Majumdar et al., 2001), (Vysotskii et al., 1974).
Microwave-Assisted Cyclization
- Microwave-assisted cyclization in dimethylformamide is a notable method for synthesizing analogues of this compound. This approach offers insights into more efficient and less time-consuming synthesis techniques (Dao et al., 2018).
Multi-Component Reactions
- The use of multi-component reactions for synthesizing derivatives demonstrates the compound's versatility and potential for creating a range of related compounds for various applications (Yao et al., 2009).
Tandem Reactions
- Tandem reactions involving 2-bromobenzoates have been studied, highlighting the compound's reactivity and potential in synthesizing complex molecular structures (Fan et al., 2012).
Biological Activity
- Studies on derivatives have explored their anticancer activities, indicating potential therapeutic applications. This research is crucial for understanding the biological interactions and efficacy of the compound and its derivatives (Hongshuang et al., 2017).
Synthesis of Derivatives and Activities in Tumor Models
- Synthesis of various derivatives and their activities in tumor models have been explored, providing insights into the potential use of this compound in cancer research (Schaffner-Sabba et al., 1984).
Additional Synthesis and Evaluation Studies
- Additional studies on synthesis and evaluation of related compounds further demonstrate the compound's versatility and potential applications in various fields of research (Asakawa et al., 1991), (Rawat et al., 2006).
Propriétés
Numéro CAS |
103106-22-5 |
|---|---|
Formule moléculaire |
C5H12O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




